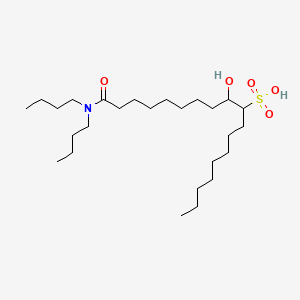
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is a complex organic compound with the molecular formula C17H22N2O7. It is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate typically involves multiple steps. One common method includes the reaction of N-(2-propyn-1-yl) amides with 1,3,5-trimethoxybenzenes. This tandem method consists of a trifluoromethanesulfonic anhydride (Tf2O)-promoted amide activation followed by a trifluoromethanesulfonic acid (TfOH)-promoted Friedel–Crafts ipso-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of robust and efficient catalytic systems is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl 4-oxo-8,9-diazaspiro(4.5)deca-6,9-diene-1,3,6-tricarboxylate
- 4-oxo-7,8-diaza-spiro(4.5)deca-6,9-diene-1,3,10-tricarboxylic acid triethyl ester
Uniqueness
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
60206-61-3 |
|---|---|
Formule moléculaire |
C17H22N2O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
triethyl 4-oxo-8,9-diazaspiro[4.5]deca-6,9-diene-1,3,6-tricarboxylate |
InChI |
InChI=1S/C17H22N2O7/c1-4-24-14(21)10-7-11(15(22)25-5-2)17(13(10)20)9-19-18-8-12(17)16(23)26-6-3/h8-11,18H,4-7H2,1-3H3 |
Clé InChI |
XWXOJNNJYPZBHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(C2(C1=O)C=NNC=C2C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


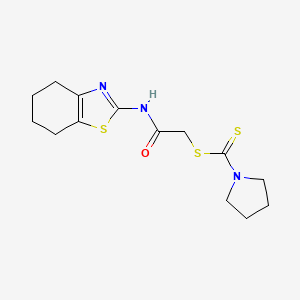
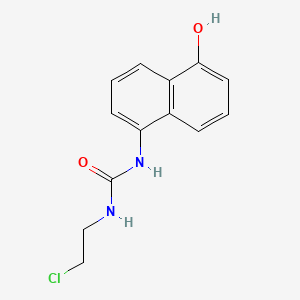
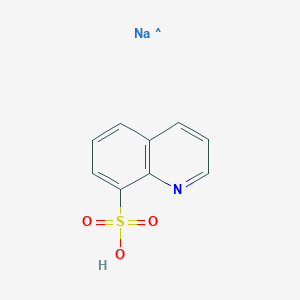
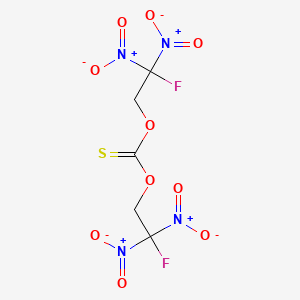

![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)

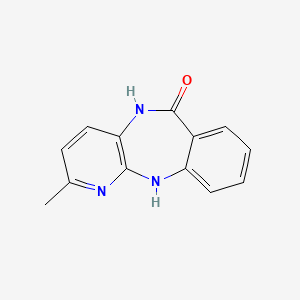
![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

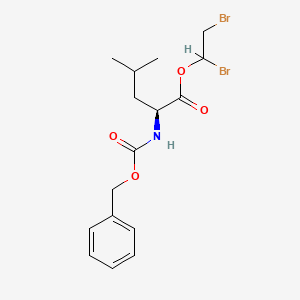
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

